1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization to introduce the Boc-protected amine group. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Amine Group: The Boc-protected amine group can be introduced by reacting the pyrazole derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the Boc-protected amine group.
Scientific Research Applications
1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is primarily determined by its interactions with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets such as enzymes or receptors. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-((tert-Butoxycarbonyl)amino)benzyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a benzyl group instead of a propyl group, which can influence its reactivity and biological activity.
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in their core structures, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-6-4-7-15-8-5-9(14-15)10(16)17/h5,8H,4,6-7H2,1-3H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVCTGZFUAZUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137991-87-6 |
Source
|
Record name | 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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